molecular formula C21H29N5O4S B6530854 2-[4-(propan-2-yl)phenoxy]-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide CAS No. 946225-97-4

2-[4-(propan-2-yl)phenoxy]-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide

Cat. No.: B6530854
CAS No.: 946225-97-4
M. Wt: 447.6 g/mol
InChI Key: RXTUERJQGKNCPJ-UHFFFAOYSA-N
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Description

The compound 2-[4-(propan-2-yl)phenoxy]-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide is a structurally complex molecule featuring three key regions:

  • An acetamide backbone linked to a sulfonylethyl chain, which may improve metabolic stability compared to ester or amine linkages.
  • A piperazine ring sulfonylated at the ethyl group and substituted with a pyrimidin-2-yl group, a motif commonly associated with kinase inhibition (e.g., EGFR, ROCK) due to its ability to form hydrogen bonds with ATP-binding pockets .

Properties

IUPAC Name

2-(4-propan-2-ylphenoxy)-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O4S/c1-17(2)18-4-6-19(7-5-18)30-16-20(27)22-10-15-31(28,29)26-13-11-25(12-14-26)21-23-8-3-9-24-21/h3-9,17H,10-16H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXTUERJQGKNCPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution

Pyrimidine-piperazine coupling is achieved via nucleophilic substitution between piperazine and 2-chloropyrimidine.

Procedure :

  • Piperazine (1.0 equiv) and 2-chloropyrimidine (1.1 equiv) are refluxed in anhydrous toluene with K2_2CO3_3 (2.0 equiv) at 110°C for 12–16 hours.

  • The product is isolated by filtration and recrystallized from ethanol (yield: 78–85%).

Key Data :

ParameterValue
SolventToluene
Temperature110°C
Reaction Time16 hours
Yield85%

Sulfonylation of Piperazine to Form the Sulfonyl Chloride Intermediate

Chlorosulfonation Reaction

The piperazine derivative is treated with chlorosulfonic acid to introduce the sulfonyl group.

Procedure :

  • 4-(Pyrimidin-2-yl)piperazine (1.0 equiv) is dissolved in dry dichloromethane (DCM) under N2_2.

  • Chlorosulfonic acid (1.2 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 4 hours.

  • The sulfonyl chloride intermediate is precipitated using ice-cold water and filtered (yield: 70–75%).

Optimization Insight :
Excess chlorosulfonic acid or prolonged reaction times lead to over-sulfonation.

Synthesis of the Sulfonamide Ethylamine Linker

Coupling with Ethylenediamine

The sulfonyl chloride reacts with ethylenediamine to form the sulfonamide bridge.

Procedure :

  • Sulfonyl chloride (1.0 equiv) and ethylenediamine (1.5 equiv) are stirred in THF at 0°C for 2 hours.

  • The mixture is neutralized with NaHCO3_3, and the product is extracted with ethyl acetate (yield: 80–88%).

Critical Parameters :

ParameterValue
SolventTHF
Temperature0°C → RT
BaseNaHCO3_3
Yield88%

Preparation of 2-[4-(Propan-2-yl)phenoxy]acetic Acid

Alkylation of 4-Isopropylphenol

4-Isopropylphenol is alkylated with chloroacetic acid under basic conditions.

Procedure :

  • 4-Isopropylphenol (1.0 equiv), chloroacetic acid (1.2 equiv), and KOH (2.0 equiv) are refluxed in ethanol for 6 hours.

  • The product is acidified with HCl and recrystallized from hexane (yield: 90–92%).

Reaction Mechanism :

Ar-OH+ClCH2COOHKOHAr-O-CH2COOH+KCl+H2O\text{Ar-OH} + \text{ClCH}2\text{COOH} \xrightarrow{\text{KOH}} \text{Ar-O-CH}2\text{COOH} + \text{KCl} + \text{H}_2\text{O}

Final Amide Coupling

Carbodiimide-Mediated Coupling

The phenoxyacetic acid is coupled to the sulfonamide ethylamine using EDCl/HOBt.

Procedure :

  • 2-[4-(Propan-2-yl)phenoxy]acetic acid (1.0 equiv), EDCl (1.5 equiv), and HOBt (1.5 equiv) are dissolved in DMF.

  • The sulfonamide ethylamine (1.0 equiv) is added, and the reaction is stirred at room temperature for 12 hours.

  • The product is purified via column chromatography (SiO2_2, ethyl acetate/hexane) (yield: 75–80%).

Ultrasound Optimization :
Adopting ultrasound irradiation (25 kHz, 40°C, 20 min) improves yields to 85–90% by enhancing reaction kinetics.

Comparative Analysis of Synthetic Routes

Yield and Efficiency

StepConventional YieldUltrasound-Assisted Yield
Amide Coupling75–80%85–90%
Sulfonylation70–75%80–85%

Challenges and Mitigation Strategies

Sulfonyl Chloride Hydrolysis

Issue : Hydrolysis of the sulfonyl chloride intermediate during storage.
Solution : Use anhydrous solvents and store under inert atmosphere.

Steric Hindrance in Phenoxy Group

Issue : The 4-isopropyl group slows amide coupling.
Solution : Increase reaction time to 18 hours or use ultrasonic activation .

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The phenoxy group can undergo oxidation to form quinones.

  • Reduction: : The sulfonyl group can be reduced to sulfinyl or thiol derivatives.

  • Substitution: : Both the phenoxy and piperazine moieties are amenable to nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO4), Chromium trioxide (CrO3).

  • Reducing Agents: : Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4).

  • Substitution Reagents: : Alkyl halides, acyl chlorides under basic or acidic conditions.

Major Products Formed

  • Oxidation: : Quinone derivatives.

  • Reduction: : Reduced sulfonyl compounds.

  • Substitution: : Alkylated or acylated products depending on the reactants used.

Scientific Research Applications

Chemistry

  • Synthesis of Derivatives: : Modifying the structure for creating analogs with desired properties.

  • Catalysis: : The compound can serve as a ligand in transition metal catalysis due to its phenoxy and piperazine groups.

Biology

  • Drug Development: : Potential lead compound in pharmaceutical research due to its structural complexity and biological activity.

  • Biochemical Studies: : Useful in studying enzyme inhibition and protein-ligand interactions.

Medicine

  • Therapeutics: : Exploration as a therapeutic agent for conditions like cancer or neurological disorders.

  • Diagnostics: : Potential use in diagnostic assays due to its unique chemical structure.

Industry

  • Material Science: : Applications in the development of new materials, such as polymers or coatings.

  • Chemical Engineering: : Used in the formulation of specialty chemicals.

Mechanism of Action

The exact mechanism of action of 2-[4-(propan-2-yl)phenoxy]-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide depends on its application. In drug development, it may interact with molecular targets such as enzymes, receptors, or proteins through hydrogen bonding, van der Waals forces, or covalent interactions. The piperazine and sulfonyl groups can facilitate binding to active sites or modulate the activity of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(2-Methylphenoxy)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide ()

  • Structural Differences: Phenoxy substituent: 2-methylphenoxy vs. 4-isopropylphenoxy in the target compound. The bulkier isopropyl group may enhance hydrophobic interactions with target proteins. Piperazine substituent: Pyridin-2-yl vs. pyrimidin-2-yl. Pyrimidine’s additional nitrogen could improve binding specificity to kinases .
  • Hypothetical Activity : The pyridine variant may exhibit reduced kinase selectivity due to fewer hydrogen-bonding sites compared to pyrimidine.

N-Isopropyl-2-(3-(4-(4-methylpiperazin-1-yl)-6-(pyridin-4-ylamino)pyrimidin-2-yl)phenoxy)acetamide ()

  • Structural Differences: Core scaffold: A pyrimidine-piperazine hybrid directly attached to phenoxy vs. the target’s sulfonylethyl linker. The linker in the target compound may reduce steric hindrance during binding. Substituents: 4-methylpiperazine and pyridin-4-ylamino groups vs. sulfonylethyl-pyrimidinyl piperazine. The sulfonyl group in the target could enhance solubility and metabolic stability .
  • Inferred Application : Both compounds likely target tyrosine kinases, but the sulfonylethyl group in the target may improve pharmacokinetics.

N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide ()

  • Structural Differences: Acetamide attachment: Direct linkage to 4-fluorophenyl vs. phenoxy in the target. Fluorine’s electronegativity may alter electronic properties, while phenoxy provides conformational flexibility. Piperazine substitution: Tosyl (4-methylphenyl sulfonyl) vs. pyrimidinyl. The pyrimidine’s aromaticity may facilitate π-π stacking in binding pockets .
  • Potential Impact: The target’s pyrimidinyl group could confer higher selectivity for kinases over non-target enzymes compared to the tosyl variant.

2-(4-Fluorophenyl)-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide ()

  • Structural Differences: Aromatic substituents: Dual fluorophenyl groups vs. the target’s isopropylphenoxy. Fluorine’s small size may reduce steric bulk but limit hydrophobic interactions. Piperazine substitution: 2-fluorophenyl vs. pyrimidin-2-yl. Pyrimidine’s nitrogen atoms are critical for binding kinase catalytic domains .
  • Hypothetical Comparison: The target’s isopropylphenoxy group may improve bioavailability due to increased lipophilicity, while pyrimidine enhances target engagement.

Tabulated Structural and Functional Comparison

Table 1. Key Differences and Inferred Properties

Compound Name Phenoxy/Backbone Group Piperazine Substituent Sulfonyl Group Molecular Weight* Hypothetical Target/Activity
Target Compound 4-Isopropylphenoxy Pyrimidin-2-yl Ethyl linker ~494.5 g/mol Kinase inhibition (e.g., ROCK, EGFR)
Compound 2-Methylphenoxy Pyridin-2-yl Ethyl linker ~423.5 g/mol Broad-spectrum kinase inhibition
Compound Pyrimidinyl-phenoxy 4-Methylpiperazine Absent ~540.6 g/mol EGFR tyrosine kinase inhibition
Compound 4-Fluorophenyl Tosyl (4-methylphenyl) Direct ~447.5 g/mol Sulfonamide-based enzyme inhibition
Compound 4-Fluorophenyl 2-Fluorophenyl Ethyl linker ~423.5 g/mol Kinase/receptor modulation

*Molecular weights estimated from formulas in evidence.

Discussion of Structural Determinants of Activity

  • Phenoxy vs.
  • Pyrimidine vs. Pyridine : Pyrimidine’s dual nitrogen atoms enhance hydrogen-bonding capacity, critical for ATP-competitive kinase inhibitors .
  • Sulfonylethyl Linker : This group may reduce first-pass metabolism compared to esters, improving oral bioavailability .

Biological Activity

The compound 2-[4-(propan-2-yl)phenoxy]-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide , often referred to as compound A , is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in pharmacology. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The molecular structure of compound A can be described as follows:

  • Chemical Formula : C₁₈H₃₀N₄O₃S
  • CAS Number : 1021221-62-4
  • Molecular Weight : 366.53 g/mol

The structural components include a phenoxy group, a piperazine ring, and a pyrimidine moiety, which are critical for its biological interactions.

Compound A's biological activity is primarily attributed to its interaction with various receptors and enzymes in the body. It has been shown to exhibit:

  • Inhibition of Specific Receptors : The compound targets dopamine receptors, particularly the D4 subtype, which is implicated in various neurological conditions. Initial studies suggest that it may have a high affinity for these receptors, potentially influencing dopaminergic signaling pathways .
  • Anti-inflammatory Properties : Similar compounds have demonstrated COX-II inhibitory activity, suggesting that compound A may also possess anti-inflammatory effects. Research indicates that modifications to the structure can enhance selectivity towards COX-II over COX-I, which is crucial for minimizing side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Biological Activity Data

The following table summarizes key biological activities and findings related to compound A:

Activity Description Reference
Dopamine D4 Receptor AffinityHigh affinity with IC50 values reported as low as 0.057 nM
COX-II InhibitionPotential COX-II inhibitor; selectivity and potency need further investigation
Anti-inflammatory EffectsSuggested based on structural analogs; requires experimental validation

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to compound A, providing insights into its potential applications:

  • Dopamine Receptor Studies : Research on related piperazine derivatives has shown significant binding affinity to dopamine receptors. For example, a study indicated that certain piperazine derivatives exhibited selectivity for D4 receptors over D2 receptors, suggesting a potential therapeutic role in treating disorders like schizophrenia or ADHD .
  • Anti-inflammatory Research : A series of compounds with similar structural features were evaluated for their COX-II inhibitory activity. One study highlighted that certain modifications could lead to compounds with enhanced selectivity and lower ulcerogenic effects compared to traditional NSAIDs like Celecoxib .
  • Pharmacological Profiles : The pharmacological profiles of related compounds indicate that they may also influence serotonin receptors and adrenergic pathways, further broadening their therapeutic potential beyond dopamine receptor modulation .

Q & A

Basic: What are the critical steps in synthesizing 2-[4-(propan-2-yl)phenoxy]-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide?

Methodological Answer:
The synthesis typically involves multi-step organic reactions:

Core Piperazine-Sulfonamide Formation : React 4-(pyrimidin-2-yl)piperazine with sulfonyl chloride derivatives under basic conditions (e.g., triethylamine) to form the sulfonamide linkage .

Acetamide Coupling : Attach the 2-[4-(propan-2-yl)phenoxy]acetic acid moiety to the sulfonamide-ethyl intermediate via carbodiimide-mediated coupling (e.g., EDC/HOBt) .

Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (ethanol/water) to isolate the pure compound .
Key Considerations : Reaction temperature (0–25°C for sulfonylation), solvent choice (DMF for coupling), and anhydrous conditions to avoid hydrolysis .

Basic: Which spectroscopic techniques are essential for confirming structural integrity and purity?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Verify proton environments (e.g., piperazine protons at δ 2.5–3.5 ppm, sulfonamide NH at δ 7.5–8.5 ppm) and carbon assignments (e.g., pyrimidine carbons at ~160 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity between the sulfonamide, piperazine, and acetamide groups .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., cleavage at the sulfonamide bond) .
  • IR Spectroscopy : Identify key functional groups (e.g., sulfonamide S=O stretch at ~1350 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

Advanced: How can reaction conditions be optimized to improve synthesis yield?

Methodological Answer:

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF vs. DMSO) for coupling efficiency. DMF may enhance solubility of intermediates .
  • Catalyst Optimization : Compare coupling agents (EDC vs. DCC) with additives (e.g., DMAP) to reduce side reactions .
  • Temperature Control : Use microwave-assisted synthesis for sulfonylation (50–80°C, 30 minutes) to accelerate kinetics and reduce degradation .
  • In-line Monitoring : Employ HPLC-MS to track reaction progress and adjust stoichiometry in real time .

Advanced: How can contradictions in spectroscopic data (e.g., unexpected NMR peaks) be resolved?

Methodological Answer:

  • Isotopic Labeling : Synthesize deuterated analogs to distinguish exchangeable protons (e.g., NH groups) from impurities .
  • Dynamic NMR : Analyze variable-temperature NMR to detect conformational changes (e.g., piperazine ring flipping) that cause signal splitting .
  • X-ray Crystallography : Resolve ambiguous structural features (e.g., sulfonamide geometry) via single-crystal analysis .
  • Comparative Analysis : Cross-reference with analogs (e.g., fluorophenyl-piperazine derivatives) to assign challenging peaks .

Advanced: What strategies enhance pharmacological activity through structure-activity relationship (SAR) studies?

Methodological Answer:

  • Derivatization :
    • Modify the piperazine substituent (e.g., replace pyrimidin-2-yl with 4-fluorophenyl) to alter receptor affinity .
    • Introduce electron-withdrawing groups (e.g., -CF₃) on the phenoxy moiety to improve metabolic stability .
  • Computational Modeling :
    • Perform molecular docking (e.g., AutoDock Vina) to predict binding to serotonin/dopamine receptors .
    • Use MD simulations (e.g., GROMACS) to assess dynamic interactions with target proteins .
  • In Vitro Assays : Test analogs in cell-based models (e.g., cAMP inhibition for GPCR activity) to prioritize candidates .

Advanced: How is compound stability assessed under varying pH and light conditions?

Methodological Answer:

  • Forced Degradation Studies :
    • Acidic/alkaline hydrolysis : Incubate in 0.1M HCl/NaOH (25°C, 24h) and monitor degradation via HPLC (C18 column, 220 nm) .
    • Photostability : Expose to UV light (ICH Q1B guidelines) and quantify degradation products (e.g., sulfonic acid derivatives) .
  • Kinetic Analysis : Calculate degradation rate constants (k) using Arrhenius plots to predict shelf-life .

Advanced: Which computational methods predict off-target interactions and toxicity?

Methodological Answer:

  • Pharmacophore Modeling : Generate 3D pharmacophores (e.g., Schrödinger Phase) to screen for unintended kinase or cytochrome P450 binding .
  • ADMET Prediction : Use tools like SwissADME or ProTox-II to estimate permeability (LogP), hERG inhibition, and hepatotoxicity .
  • QSAR Models : Train machine learning algorithms (e.g., Random Forest) on datasets of sulfonamide derivatives to predict cytotoxicity .

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